Hyodeoxycholic Acid-d5 is a deuterated form of hyodeoxycholic acid, a bile acid that plays a significant role in lipid digestion and absorption. This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and making it useful in various scientific applications, particularly in metabolic studies and tracer experiments. Hyodeoxycholic acid itself is derived from porcine bile and is known for its neurotrophic effects, influencing neuronal growth and survival .
The biological activity of Hyodeoxycholic Acid-d5 mirrors that of its non-deuterated counterpart. It has been shown to enhance intestinal absorption and exhibit neuroprotective properties. Studies indicate that hyodeoxycholic acid influences the metabolism of lipids and may play a role in regulating cholesterol levels . Its unique structure allows it to interact with various receptors, potentially affecting metabolic pathways and signaling mechanisms within cells.
Hyodeoxycholic Acid-d5 has several applications in scientific research:
Studies on the interactions of Hyodeoxycholic Acid-d5 focus on its binding affinity to various receptors involved in lipid metabolism and neuronal signaling. It has been shown to interact with G protein-coupled receptors, influencing intracellular signaling pathways that regulate lipid homeostasis and neuronal health. The unique isotopic labeling allows researchers to differentiate between endogenous and exogenous sources of hyodeoxycholic acid during these interactions, providing insights into its physiological roles .
Hyodeoxycholic Acid-d5 shares structural similarities with other bile acids but possesses unique characteristics due to its deuteration. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Deoxycholic Acid | Non-deuterated form; lacks neurotrophic effects | More commonly studied for lipid digestion |
| Chenodeoxycholic Acid | Has different hydroxyl group positioning | Stronger influence on cholesterol metabolism |
| Ursodeoxycholic Acid | Known for protective effects on liver function | Used clinically for liver diseases |
Hyodeoxycholic Acid-d5 stands out due to its stable isotope labeling, which enhances its utility in tracing studies and pharmacological research while maintaining similar biological activities as other bile acids .
Hyodeoxycholic Acid-d5 represents a deuterium-labeled analytical standard with the molecular formula C24H35D5O4, incorporating five deuterium atoms strategically positioned within the steroid structure [1] [2] [3]. The compound maintains the fundamental 5β-cholanoic acid framework characteristic of bile acids while substituting five hydrogen atoms with their deuterium isotopes [2]. The molecular weight of this deuterated analog is 397.6 g/mol, reflecting an increase of 5.0 atomic mass units compared to its non-deuterated counterpart due to the incorporation of five deuterium atoms [1] [3].
The deuterium incorporation sites in Hyodeoxycholic Acid-d5 are positioned at non-exchangeable locations within the molecular structure to ensure isotopic stability during analytical procedures [6]. This strategic placement prevents deuterium scrambling or exchange reactions that could compromise the integrity of the labeled compound during storage and analysis [6]. The steroid backbone consists of the characteristic four-fused ring system of cyclopentane-perhydrophenanthrene, with hydroxyl groups positioned at the 3α and 6α positions on the steroid nucleus [7] [8].
Table 1: Molecular Formula and Structural Comparison
| Parameter | Hyodeoxycholic Acid-d5 | Hyodeoxycholic Acid (Parent) |
|---|---|---|
| Molecular Formula | C24H35D5O4 | C24H40O4 |
| Molecular Weight (g/mol) | 397.6 | 392.6 |
| Number of Deuterium Atoms | 5 | 0 |
| Deuterium Incorporation Sites | Non-exchangeable positions | N/A |
| CAS Number | Not assigned | 83-49-8 |
| IUPAC Name | (3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d5 | (3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid |
| Steroid Backbone | 5β-cholanoic acid framework | 5β-cholanoic acid framework |
| Hydroxyl Groups Position | 3α, 6α | 3α, 6α |
The deuterated compound preserves the essential structural features that define hyodeoxycholic acid as a secondary bile acid, including the characteristic 3α,6α-dihydroxy substitution pattern that distinguishes it from other bile acid species [8] [10]. The 5β-configuration of the steroid backbone results in a cis-fusion between the A and B rings, contributing to the molecule's three-dimensional conformation and subsequent physicochemical properties [12].
The deuterium substitution in Hyodeoxycholic Acid-d5 introduces minimal structural perturbation while providing enhanced analytical detectability [2]. The isotopic modification maintains the core steroid structure and functional group positioning, ensuring that the deuterated analog retains the fundamental chemical behavior of the parent compound [2] . This structural conservation is critical for applications requiring accurate representation of the parent molecule's behavior in biological and analytical systems .
Comparative analysis reveals that both compounds share identical hydroxyl group positioning at the 3α and 6α positions, which confers similar hydrophilic characteristics and biological activity profiles [8] [10]. The steroid nucleus maintains the same spatial orientation and ring fusion patterns, with the A/B rings adopting a cis-configuration and the remaining B/C and C/D rings maintaining trans-fusion geometry [12]. The carboxylic acid side chain extends from the C17 position in both molecules, preserving the characteristic bile acid functionality [7] [8].
Table 2: Physicochemical Properties Comparison
| Property | Hyodeoxycholic Acid-d5 | Hyodeoxycholic Acid |
|---|---|---|
| Physical State (20°C) | Solid | Solid |
| Color/Appearance | White to Off-White Solid | White to Orange to Green powder/crystal |
| Purity | >95% (HPLC) | >98% (typical) |
| Melting Point (°C) | Similar to parent compound* | 199-201°C (dec.) |
| Thermal Stability | Stable under normal conditions | Stable up to ~200°C |
| Storage Temperature | -20°C (recommended) | Room temperature (<15°C) |
| Solubility in Polar Solvents | Chloroform, Methanol, DMSO | Water (sodium salt), Ethanol, Glacial acetic acid |
| Solubility in Non-polar Solvents | Dichloromethane | Slightly soluble in ether, acetone, benzene |
*Note: Deuterated compounds typically exhibit similar melting points to their non-deuterated analogs, with potential minor variations due to isotope effects on intermolecular interactions [30] [32].
The solubility characteristics of Hyodeoxycholic Acid-d5 demonstrate distinct patterns across different solvent categories, reflecting the amphiphilic nature of the bile acid structure [19]. In polar protic solvents, the compound exhibits favorable solubility profiles, particularly in methanol and ethanol systems [19]. The presence of hydroxyl groups at the 3α and 6α positions contributes to hydrogen bonding interactions with protic solvents, facilitating dissolution through favorable intermolecular associations [12] [19].
Polar aprotic solvents provide excellent solubility characteristics for Hyodeoxycholic Acid-d5, with dimethyl sulfoxide and chloroform demonstrating particularly effective solvation properties [19]. The compound shows good solubility in dichloromethane, which serves as an important consideration for extraction and purification procedures [19]. These solubility patterns align with the general behavior observed for deuterated bile acid derivatives, where isotopic substitution typically produces minimal impact on overall solvation characteristics [36].
Table 3: Solubility Profile in Different Solvents
| Solvent Category | Solvent Examples | Hyodeoxycholic Acid-d5 Solubility | Parent Compound Solubility |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Good | Good (especially as sodium salt) |
| Polar Aprotic | DMSO, Acetonitrile | Good | Variable |
| Non-polar | Hexane, Benzene | Limited | Poor to slightly soluble |
| Chlorinated | Chloroform, Dichloromethane | Good | Variable |
The limited solubility observed in non-polar solvents reflects the hydrophilic character imparted by the hydroxyl substituents and carboxylic acid functionality [12] [29]. Hexane and similar aliphatic hydrocarbons provide poor solvation due to the inability to accommodate the polar functional groups present in the steroid structure [29]. This solubility behavior is consistent with the general characteristics of bile acids, which require polar interactions for effective dissolution [12].
Chlorinated solvents demonstrate intermediate to good solubility characteristics, with chloroform providing particularly favorable dissolution properties [19]. The ability of chlorinated solvents to engage in weak dipolar interactions while maintaining sufficient polarity to accommodate the hydroxyl groups makes them suitable for analytical and preparative applications [19]. The deuterium substitution does not significantly alter these fundamental solubility patterns, maintaining compatibility with established analytical methodologies [36].
The thermal stability profile of Hyodeoxycholic Acid-d5 demonstrates characteristics consistent with deuterated steroid compounds, exhibiting stability under normal storage and handling conditions [18]. The compound maintains structural integrity at temperatures up to approximately 200°C, beyond which thermal decomposition may occur with the formation of potentially hazardous decomposition products [18]. This thermal stability range is comparable to other bile acid derivatives and reflects the inherent stability of the steroid backbone structure [22] [24].
Melting point characteristics of deuterated compounds typically exhibit minimal variation from their non-deuterated analogs, with Hyodeoxycholic Acid-d5 expected to demonstrate melting behavior similar to the parent compound [30] [32]. The parent hyodeoxycholic acid exhibits a melting point of 199-201°C with decomposition, suggesting that the deuterated analog would display comparable thermal behavior [26] [29]. Isotope effects on melting point generally result from altered intermolecular interactions due to changes in vibrational frequencies and zero-point energies associated with deuterium substitution [30] [32].
Table 4: Thermal Properties and Stability Characteristics
| Thermal Parameter | Hyodeoxycholic Acid-d5 | Reference Bile Acids |
|---|---|---|
| Decomposition Temperature | >200°C (estimated) | 200-250°C (typical range) |
| Melting Behavior | Similar to parent compound | Sharp melting with decomposition |
| Thermal Stability Range | Stable under normal conditions | Stable to ~200°C |
| Storage Conditions | -20°C, protect from air and light | Room temperature to refrigerated |
| Conditions to Avoid | Heat, strong oxidizing agents | Heat, moisture, strong oxidizers |
| Hazardous Decomposition Products | Toxic gases possible during heating | Carbon oxides, organic fragments |
Storage recommendations for Hyodeoxycholic Acid-d5 typically specify refrigerated conditions at -20°C with protection from air and light to maintain isotopic integrity and prevent degradation [15] [19]. These storage requirements are more stringent than those applied to the parent compound, reflecting the need to preserve the deuterium labeling and maintain analytical accuracy [6]. The compound should be protected from strong oxidizing agents and elevated temperatures to prevent chemical decomposition and potential deuterium exchange reactions [18].
Hyodeoxycholic acid-d5 (HDCA-d5) is the 2,2,3,4,4-pentadeuterated analog of hyodeoxycholic acid, formally designated as (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-17-yl]pentanoic acid-d5 [1]. The five non-exchangeable deuterons are strategically positioned at C-2 and C-3 to minimize isotope scrambling during storage and analytical workflows [2].
Only three subsections are addressed:
Discussions of dosing, administration, toxicology, or clinical applications have been deliberately excluded in accordance with user directives.
Pig bile remains the economical source of native hyodeoxycholic acid, furnishing 4%-7% of dry bile mass after acid-base fractionation [3]. Modern producers prefer semi-synthetic feedstocks such as chenodeoxycholic or deoxycholic acid due to tighter supply chain control and reduced upstream variability [4].
Table 1 contrasts the three principal deuteration routes implemented at pilot to metric ton scales.
| Route | Key Step | Typical Yield (%) | Isotopic Purity (%D in target sites) | Scale Range | Selected References |
|---|---|---|---|---|---|
| Catalytic H–D Exchange on Basic Alumina | 3-keto methyl ester is refluxed on 3% D₂O-impregnated alumina for 5 days | 40–55 [5] | 81–88%D (d₅ dominant) [5] | 250 g–5 kg per batch | 22 |
| Enzyme-Coupled Stereospecific Reduction | 3,7,12-trioxo cholanates reduced with 3α-/7α-/12α-HSDH while NADP⁺ is recycled by [1-2H]glucose/Glc-DH | 60–72 [6] | ≥94%D (single-site) [6] | 10–50 g per reactor run | 4 |
| Pd/C-Al-D₂O Continuous-Flow Exchange | Deprotonated HDCA reacts with in situ D₂ generated from Al + D₂O in packed-bed reactor | 45–65 [7] | 96–98%D (non-labile C-H) [7] | 500 g–2 kg per 8 h cycle | 26 |
Process analytical technology (PAT) integration—mid-IR isotope ratio sensors and online UHPLC—is now a regulatory expectation for real-time release of isotopically enriched intermediates [8]. Scaled adoption of packed-bed flow reactors reduces residence time thirty-fold relative to stirred-tank systems while maintaining isotopic fidelity [7].
Following saponification, organic extracts are concentrated and filtered through 10 μm PTFE cartridges to remove alumina fines, ensuring sub-ppm aluminum residues per pharmacopoeial limits [9].
Table 2 summarizes industrially validated chromatographic modes for HDCA-d5 isolation.
| Column Matrix | Mobile Phase (v/v) | Flow Rate (m L min⁻¹) | Typical Load (mg g⁻¹ bed) | Purity Achieved (HPLC, %AUC) | References |
|---|---|---|---|---|---|
| C18 ODS (μ-Bondapak, 15 μm) | Methanol/0.01 M KH₂PO₄ pH 6.0 (75:25) | 5.0 | 35 | ≥99.0 [10] | 24 |
| Sep-Pak C18 SPE (ODS, 500 mg) | Load in 0.1 M NaOH; elute with 75% MeOH | 3.5 | 12 | 97.5 [11] | 9 |
| Supercritical CO₂ on Silica | CO₂/MeOH (92:8) at 150 bar, 40 °C | 10.0 | 50 | 98.3 | 25 |
| Counter-Current Chromatography (CCC) | n-Hexane/EtOAc/EtOH/H₂O (1:5:2:5) | 2.0 | 80 | 98.7 | 31 |
A dual-stage purification—initial reversed-phase capture followed by silica-based supercritical CO₂ polishing—balances throughput with solvent economy, decreasing total organic solvent consumption by 52% compared with legacy batch LC [12].
Under ICH Q6A, isotope-labeled small molecules must meet the same identity, assay, and impurity thresholds governing non-labeled analogs, with additional isotope purity metrics [9]. Table 3 lists a representative HDCA-d5 release specification.
| Attribute | Method | Specification | Justification |
|---|---|---|---|
| Identity | FT-IR, ¹H/²H NMR | Conforms to reference spectrum | USP <197> compliance [13] |
| Isotopic Purity | Accurate-mass LC-QTOF | ≥98.0%D at C-2/C-3 [14] | Ensures tracer resolution in MS workflows [15] |
| Assay (anhydrous basis) | RP-HPLC-UV (200 nm) | 98.0–102.0% w/w | Meets USP RS criteria [16] |
| Organic Impurities | HPLC (DAD 200–400 nm) | ≤0.3% each; ≤1.0% total [17] | 3× ICH Q3A for early phase isotope standards [17] |
| Residual Solvents | HS-GC (USP <467>) | Methanol ≤3000 ppm; Hexane ≤290 ppm | Class 2/3 limits [18] |
| Water Content | Karl Fischer | ≤0.5% | Protects against isotope exchange [19] |
| Heavy Metals | ICP-MS | ≤10 ppm (Al, Fe, Ni) | Excludes catalyst residues per ICH Q3D [18] |
Absolute enrichment is quantified via deconvolution of high-resolution mass spectra (R ≥ 50 000) following the Almac accurate-mass isotope deconvolution workflow [15]. For HDCA-d5, a dual-isotope model separates ²H from natural ¹³C peaks, yielding an uncertainty of ±0.12%D (2σ) across 10 replicate injections [14].
Twelve-month accelerated studies at 40 °C/75% RH show ≤0.3% isotopic dilution, attributable to stringent dryness (<3 ppm H₂O) and high-purity argon headspace packaging [19]. Material therefore qualifies for a conservative 36-month retest period under ICH Q1A.
The confluence of catalytic exchange chemistry, enzymatic specificity, and advanced flow technologies has markedly improved the scalability and isotopic integrity of hyodeoxycholic acid-d5 manufacture. Complementary chromatographic tools yield research-grade purity without laborious recrystallization, while harmonized QC standards rooted in ICH guidance secure global regulatory acceptance. Continuous innovation—particularly in arena of supercritical fluid polishing and in-line isotope ratio analytics—promises to further elevate throughput and sustainability indexes for this indispensable stable isotope reagent.